4-Methoxyestrone 4-Methoxyestrone 4-methoxyestrone is a 17-oxo steroid that is estrone in which the hydrogen at position 4 has been replaced by a methoxy group. It has a role as an estrogen, a human metabolite, a genotoxin and a biomarker. It is a 17-oxo steroid, a 3-hydroxy steroid, an aromatic ether and a member of phenols. It is functionally related to an estrone.
4-Methoxyestrone is a metabolite formed during the methylation of 4-hydroxyestrone (4-OHE1) by catechol-O-methyltransferase (COMT) and devoid of any oncogenic or anticarcinogenic activities. The 4-methoxyestrone (4-MeOE1):4-OHE1 ratio can be used to assess methylation efficiency and cancer risk. Lower 4-MeOE1:4-OHE1 ratios suggest inadequate methylation and increased risk of certain cancers.
Brand Name: Vulcanchem
CAS No.: 58562-33-7
VCID: VC21336250
InChI: InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
SMILES: CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Molecular Formula: C19H24O3
Molecular Weight: 300.4 g/mol

4-Methoxyestrone

CAS No.: 58562-33-7

Cat. No.: VC21336250

Molecular Formula: C19H24O3

Molecular Weight: 300.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-Methoxyestrone - 58562-33-7

CAS No. 58562-33-7
Molecular Formula C19H24O3
Molecular Weight 300.4 g/mol
IUPAC Name (8R,9S,13S,14S)-3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H24O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,20H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,19+/m1/s1
Standard InChI Key PUEXVLNGOBYUEW-BFDPJXHCSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4OC)O
SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Canonical SMILES CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4OC)O
Appearance White Solid
Melting Point 223-225 °C

Chemical Structure and Properties

4-Methoxyestrone (4-MeO-E1) is a 17-oxo steroid derivative of estrone, with the molecular formula C19H24O3 and a molecular weight of 300.4 g/mol . Structurally, it is characterized by the replacement of a hydrogen atom at position 4 with a methoxy group on the estrone backbone . This modification distinguishes it from its parent compound while maintaining the core steroid structure typical of estrogens.

Nomenclature and Identification

4-Methoxyestrone is known by several synonyms in scientific literature:

  • 4-Methoxyestrone

  • 4-Methoxy Estrone

  • 4-Hydroxyestrone-4-methyl ether

  • 3-hydroxy-4-methoxyestra-1,3,5(10)-trien-17-one

Its chemical identification is supported by the CAS registry number 58562-33-7, providing a standardized reference for this compound in chemical databases and research publications .

Structural Relationships

4-Methoxyestrone belongs to several chemical classifications simultaneously:

  • 17-oxo steroid

  • 3-hydroxy steroid

  • Aromatic ether

  • Phenol derivative

This compound is functionally related to estrone and represents one of several methoxylated estrogen metabolites in the human body, alongside others such as 2-methoxyestrone, 2-methoxyestradiol, and 4-methoxyestradiol .

Biochemical Formation and Metabolism

Metabolic Pathway

4-Methoxyestrone is formed through a specific metabolic pathway involving the methylation of 4-hydroxyestrone (4-OHE1) . This process is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which transfers a methyl group to the hydroxyl group at position 4 of the 4-hydroxyestrone molecule .

The formation sequence follows this pathway:

  • Estrone → 4-hydroxyestrone (via hydroxylation)

  • 4-hydroxyestrone → 4-methoxyestrone (via COMT-mediated methylation)

Metabolic Significance

This methylation step represents a critical phase II detoxification process that occurs primarily in the liver and adipose tissues . The conversion significantly reduces the potential for DNA damage by preventing the formation of reactive quinone species that can result from unmethylated 4-hydroxyestrone . Unlike its precursor 4-hydroxyestrone, 4-methoxyestrone is considered a safer metabolite, highlighting the importance of efficient methylation in estrogen metabolism .

Biological Activity and Pharmacological Properties

Receptor Binding and Physiological Effects

Experimental data from rat studies provide insight into the biological properties of 4-methoxyestrone relative to other estrogens, as shown in the following table:

Estrogen CompoundER RBA (%)Uterine Weight (%)UterotrophyLH Levels (%)SHBG RBA (%)
Control100100
Estradiol (E2)100506 ± 20+++12–19100
Estrone (E1)11 ± 8490 ± 22+++?20
4-Hydroxyestrone11 ± 4351++21–5035
4-Methoxyestrone0.13 ± 0.04338++65–9212

Note: ER RBA = Relative binding affinity to estrogen receptors; LH = Luteinizing hormone; SHBG = Sex hormone-binding globulin

This data demonstrates that 4-methoxyestrone exhibits:

  • Significantly lower estrogen receptor binding affinity (0.13%) compared to estradiol (100%)

  • Moderate uterotrophic effect (++ rating)

  • Less suppression of luteinizing hormone levels (65-92% of control) compared to other estrogens

  • Moderate binding to sex hormone-binding globulin (12% relative to estradiol)

Clinical Significance and Biomarker Applications

The 4-MeO-E1/4-OH-E1 Ratio as a Biomarker

The ratio of 4-methoxyestrone to 4-hydroxyestrone (4-MeO-E1/4-OH-E1 ratio) serves as an important clinical biomarker for assessing estrogen metabolism efficiency . This ratio provides valuable information about:

Clinical Implications in Cancer Risk

Lower 4-MeO-E1/4-OH-E1 ratios suggest inadequate methylation of 4-hydroxyestrone, which may increase the risk of certain cancers, particularly breast cancer . This relationship stems from:

  • Accumulated unmethylated 4-hydroxyestrone potentially forming DNA-damaging quinones

  • Reduced detoxification of potentially harmful estrogen metabolites

  • Altered estrogen signaling that may promote cellular proliferation in hormone-sensitive tissues

A higher ratio typically indicates a metabolic pathway that favors the production of less estrogenically active metabolites, potentially reducing the risk of estrogen-related conditions .

Applications in Personalized Medicine

The 4-MeO-E1/4-OH-E1 ratio holds promise as a tool for personalized medicine approaches, allowing for:

  • Customized treatment plans based on individual metabolic profiles

  • Monitoring changes in estrogen metabolism over time

  • Guiding adjustments to therapeutic regimens as needed

  • Enhancing treatment outcomes for patients with estrogen-related conditions

Analytical Methods and Measurement

Clinical Testing Approaches

The measurement of 4-methoxyestrone and its ratio to 4-hydroxyestrone is typically performed through urinary testing . This non-invasive approach allows for assessment of estrogen metabolism without requiring blood sampling.

Interpretation of Results

Interpreting the results of 4-methoxyestrone measurements requires consideration of:

  • The absolute levels of 4-methoxyestrone

  • The ratio to its precursor, 4-hydroxyestrone

  • Other clinical data, including symptoms and family history

  • Additional laboratory findings related to hormonal balance

Healthcare providers use these comprehensive assessments to make informed decisions about patient care and management strategies tailored to individual hormonal profiles.

Specialized Analytical Tools

For research purposes, specialized forms such as deuterated 4-methoxyestrone (4-Methoxyestrone-1,2,16,16-d4) may be used as internal standards in mass spectrometry-based quantification methods . These compounds have identical chemical properties but different masses, allowing for precise measurement of endogenous 4-methoxyestrone levels.

Therapeutic Implications and Future Directions

Future Research Directions

Current understanding of 4-methoxyestrone suggests several promising areas for future research:

  • Further investigation of the relationship between 4-methoxyestrone levels and specific disease states

  • Development of targeted interventions to optimize the 4-MeO-E1/4-OH-E1 ratio

  • Exploration of genetic factors influencing COMT activity and 4-methoxyestrone formation

  • Integration of 4-methoxyestrone measurements into comprehensive hormonal assessments

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